(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol
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Overview
Description
(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group bearing a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-6-(trifluoromethyl)pyridine with phenylboronic acid in the presence of a palladium catalyst to form the corresponding biphenyl compound. This intermediate is then subjected to reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the potency and selectivity of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved efficacy. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
- (3-(Trifluoromethyl)pyridin-2-yl)methanol
Uniqueness
(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is unique due to the presence of both trifluoromethyl and pyridine functionalities in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2 |
InChI Key |
ZOYPQHVEMYYENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
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